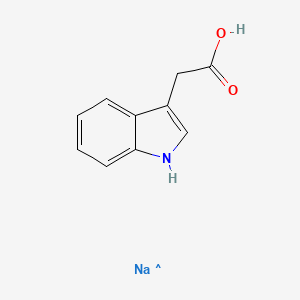
3-Indoleacetic acid (Sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Indoleacetic acid (Sodium) is a naturally occurring plant hormone belonging to the auxin class. It is known for its role in stimulating cell elongation and division, promoting plant growth and development. at high concentrations, it can exhibit growth-inhibiting effects, including epinasty and prevention of shoot and root growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Indoleacetic acid (Sodium) can be synthesized through various methods. One common method involves the use of indole-3-acetic acid, which is dissolved in a solvent such as ethanol or 1N sodium hydroxide. The solution is then brought to the desired volume with molecular biology grade water .
Industrial Production Methods: Industrial production of 3-Indoleacetic acid (Sodium) often involves microbial synthesis. Certain strains of bacteria, such as Enterobacter sp., are known to produce high yields of indole-3-acetic acid through the indole-3-pyruvic acid pathway. This microbial production method is advantageous due to its high efficiency and potential for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Indoleacetic acid (Sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a plant hormone and its interactions with other compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Indoleacetic acid (Sodium) can lead to the formation of indole-3-carboxylic acid .
Wissenschaftliche Forschungsanwendungen
3-Indoleacetic acid (Sodium) has a wide range of scientific research applications:
Wirkmechanismus
3-Indoleacetic acid (Sodium) exerts its effects by binding to specific receptors in plant cells, leading to the activation of various signaling pathways. It promotes cell elongation and division by modulating the expression of genes involved in these processes. The compound also interacts with other plant hormones, such as cytokinins and gibberellins, to coordinate growth and development .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: The parent compound of 3-Indoleacetic acid (Sodium), known for its role as a plant hormone.
Indole-3-butyric acid: Another auxin used in plant growth regulation, particularly for root initiation.
Naphthaleneacetic acid: A synthetic auxin used in agriculture for promoting fruit set and preventing premature fruit drop.
Uniqueness: 3-Indoleacetic acid (Sodium) is unique due to its sodium salt form, which enhances its solubility and stability compared to its parent compound, indole-3-acetic acid. This makes it more effective in certain applications, particularly in aqueous environments .
Eigenschaften
Molekularformel |
C10H9NNaO2 |
|---|---|
Molekulargewicht |
198.17 g/mol |
InChI |
InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13); |
InChI-Schlüssel |
IVIOYFFABXNWMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carbothioic S-acid](/img/structure/B12511316.png)
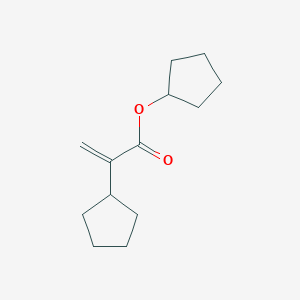


![8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one](/img/structure/B12511345.png)
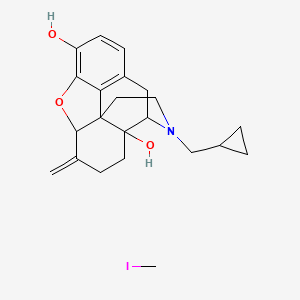
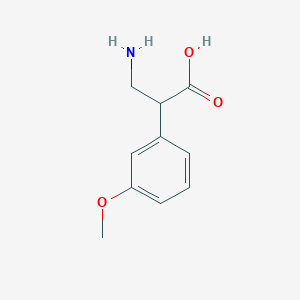

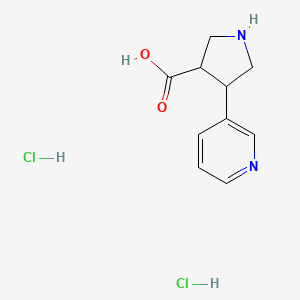
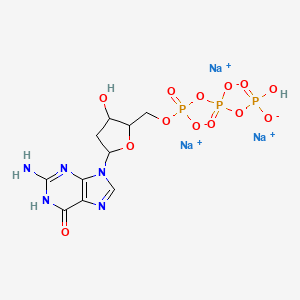
![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511370.png)
![1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B12511386.png)
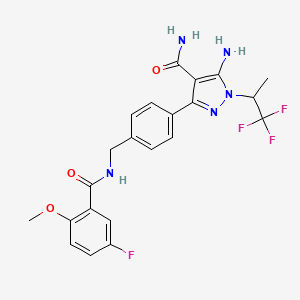
![1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12511394.png)
